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Compound of Interest

Compound Name: Sirt2-IN-13

Cat. No.: B12375545

A Comprehensive Comparison of Sirt2-IN-13 and First-Generation SIRT2 Inhibitors for
Researchers

This guide provides an objective comparison of the novel SIRT2 inhibitor, Sirt2-IN-13 (NH4-
13), against first-generation SIRTZ2 inhibitors. It is designed for researchers, scientists, and drug
development professionals to facilitate the selection of appropriate chemical probes for
studying the biological functions of SIRT2 and for therapeutic development.

Data Presentation: Potency and Selectivity

The following table summarizes the in vitro potency (IC50) of Sirt2-IN-13 and prominent first-
generation SIRT2 inhibitors against SIRT2 and other sirtuin family members. Lower IC50
values indicate higher potency.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12375545?utm_src=pdf-interest
https://www.benchchem.com/product/b12375545?utm_src=pdf-body
https://www.benchchem.com/product/b12375545?utm_src=pdf-body
https://www.benchchem.com/product/b12375545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Inhibitor

SIRT2 IC50
(M)

SIRT1 IC50
(M)

SIRT3 IC50
(uM)

Selectivity
for SIRT2

Key
Characteris
tics

Sirt2-IN-13
(NH4-13)

0.087[1]

> 50[1]

> 50[1]

High

A highly
selective
inhibitor,
representing
a significant
improvement
over first-
generation
compounds
in terms of

specificity.[1]

AGK2

3.5[2](3][4][5]

30 - 42[5][6]

91[5]

Moderate

A widely used
first-
generation
inhibitor with
moderate
selectivity for
SIRT2 over
SIRT1 and
SIRT3.[2][7]

AK-7

15.5[8]

> 62

Moderate

A cell- and
brain-
permeable
SIRT2
inhibitor.[8]

SirReal2

0.23[6]

82[6]

> 100

High

Potent
inhibitor of
SIRT2
deacetylation
activity but
does not
inhibit
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demyristoylati
on.[6]

Anon-
selective
inhibitor that
also targets
SIRT1. Itis

noted to have

Tenovin-6 9.0[6] 26[6] > 100 Low

off-target
effects.[6][9]

A potent and
selective
inhibitor of
™ both
(Thiomyristoy  0.038[6] 26[6] > 100 High deacetylation
)] and
demyristoylati
on activities
of SIRT2.[6]

Experimental Protocols

HPLC-Based SIRT2 Deacetylase/Demyristoylase Activity
Assay

This protocol is adapted from established methods for measuring sirtuin enzymatic kinetics.[5]
1. Reagents and Buffers:
» Reaction Buffer: 20 mM Tris-HCI (pH 8.0), 500 mM NaCl, 10% glycerol.

e Enzyme Solution: Purified recombinant human SIRT2 enzyme diluted in reaction buffer to a
working concentration (e.g., 6 uM).

e Substrate Stock: Acetylated or myristoylated peptide substrate (e.g., H3K9Ac or H3K9Myr)
dissolved in water.
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NAD+ Stock: Nicotinamide adenine dinucleotide dissolved in water.
Inhibitor Stock: Sirt2-IN-13 or other inhibitors dissolved in DMSO.
Quench Buffer: 200 mM HCI and 320 mM acetic acid in methanol.
HPLC Buffer A: Water with 0.1% trifluoroacetic acid (TFA).
HPLC Buffer B: Acetonitrile with 0.1% TFA.

. Assay Procedure:

Prepare a reaction mixture containing the reaction buffer, substrate at the desired
concentration (e.g., 50 uM), and NAD+ (e.g., 500 pM).

Add varying concentrations of the SIRTZ2 inhibitor (or DMSO as a vehicle control) to the
reaction mixture.

Pre-incubate the mixture for 15 minutes at 37°C.
Initiate the enzymatic reaction by adding the SIRT2 enzyme.

Incubate the reaction at 37°C for a set period (e.g., 30-45 minutes), ensuring the reaction
remains in the linear range.

Stop the reaction by adding the quench buffer.
Centrifuge the samples to pellet any precipitate.
. HPLC Analysis:
Transfer the supernatant to an HPLC vial.
Inject the sample onto a C18 reverse-phase HPLC column.

Separate the acylated substrate from the deacetylated product using a gradient of Buffer A
and Buffer B. A typical gradient is: 0-20% Buffer B over 2 minutes, 20-40% Buffer B over 13
minutes, then a wash with 100% Buffer B.
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» Monitor the elution profile at a wavelength of 214 nm.

¢ Quantify the peak areas for both the substrate and the product to determine the percentage
of conversion.

o Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor
concentration and fitting the data to a dose-response curve.
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Caption: Workflow for determining SIRT2 inhibitor potency using an HPLC-based assay.
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Caption: Simplified signaling pathway of SIRT2-mediated o-tubulin deacetylation and its role in
cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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